Gallium trifluoride trihydrate [MI]
Description
Overview of Gallium(III) Coordination Chemistry in Fluoride (B91410) Environments
Gallium(III) fluoride (GaF₃) is a white, crystalline solid that is virtually insoluble in water. wikipedia.org It can be synthesized by reacting fluorine or hydrogen fluoride with gallium(III) oxide, or through the thermal decomposition of (NH₄)₃GaF₆. wikipedia.org When solutions of GaF₃ in hydrofluoric acid are evaporated, the trihydrate, GaF₃·3H₂O, is formed. wikipedia.org The anhydrous form, GaF₃, possesses a rhombohedral crystal structure, similar to that of iron(III) fluoride (FeF₃), where the gallium atoms are six-coordinate. wikipedia.orgresearchgate.net The oxidation state of gallium in gallium trifluoride is +3. webelements.com
In fluoride environments, gallium(III) exhibits a strong tendency to form stable octahedral complexes. researchgate.net The coordination chemistry is dominated by the GaF₆³⁻ octahedron. This stability is a key factor in the formation of various gallium fluoride compounds, including binary and complex fluorides and oxyfluorides. researchgate.net These compounds can be synthesized through several methods, such as aqueous solutions (including hydrothermal and solvothermal techniques), high-temperature synthesis, and sol-gel processes. researchgate.net
Academic Significance of Gallium Trifluoride Trihydrate in Inorganic and Materials Chemistry Research
Gallium trifluoride trihydrate serves as a crucial precursor in the synthesis of other gallium-based materials. cymitquimica.com Its significance in academic research stems from its role in the preparation of fluorogallate glasses, which have applications in optical materials. researchgate.netcymitquimica.comottokemi.com The study of its dehydration process, which upon heating yields a hydrated form of GaF₂(OH), provides insights into the thermal behavior of hydrated metal fluorides. wikipedia.org
Furthermore, the compound is instrumental in the study of coordination complexes. Research has been conducted on the synthesis and characterization of gallium(III) complexes with various ligands, where GaF₃·3H₂O can be a starting material. For instance, hydrothermal synthesis using gallium trifluoride trihydrate and dimethyl sulfoxide (B87167) has led to the formation of [GaF₃(OH₂)₂(dmso)]. These studies are important for understanding the fundamental principles of coordination chemistry and for the development of new materials with specific properties.
Current Research Landscape and Gaps Pertaining to Gallium Trifluoride Trihydrate Systems
The current research landscape for gallium trifluoride trihydrate is primarily focused on its use as a precursor for other materials, particularly fluorogallate glasses and gallium nitride (GaN). researchgate.netcymitquimica.com There is also interest in its application in the synthesis of molecular scaffolds for medical imaging, specifically for binding radioisotopes like ¹⁸F. nih.govacs.org
However, there are notable gaps in the detailed characterization and understanding of GaF₃·3H₂O itself. While the synthesis and basic properties are known, a comprehensive investigation into its crystal structure, thermal stability, and reactivity with a wider range of ligands is still needed. Detailed studies on the kinetics and thermodynamics of its dehydration and ligand exchange reactions are limited. Furthermore, while its use in producing nanoscale powders and suspensions is acknowledged, the specific methodologies for controlled synthesis with precise size and morphology are not well-documented.
Objectives and Scope of a Comprehensive Research Program on Gallium Trifluoride Trihydrate
A comprehensive research program on gallium trifluoride trihydrate would aim to fill the existing knowledge gaps. The primary objectives of such a program would be:
Detailed Structural Elucidation: To perform a thorough single-crystal X-ray diffraction analysis of GaF₃·3H₂O to precisely determine its crystal structure and hydrogen bonding network.
Thermal Analysis: To conduct detailed thermal analysis (TGA/DSC) to understand the dehydration process, identify any intermediate phases, and determine the associated kinetics and thermodynamics.
Reactivity Studies: To investigate the reactivity of GaF₃·3H₂O with a variety of organic and inorganic ligands to synthesize and characterize new gallium fluoride complexes. This would expand the known coordination chemistry of gallium(III) in fluoride environments.
Nanomaterial Synthesis: To develop and optimize methods for the synthesis of nanoscale GaF₃·3H₂O powders and suspensions with controlled size and morphology, and to explore their potential applications.
Computational Modeling: To employ computational methods to model the structure, properties, and reactivity of GaF₃·3H₂O and its derivatives, providing theoretical insights to complement experimental findings.
The scope of this research would be confined to the fundamental chemical and physical properties of gallium trifluoride trihydrate and its immediate derivatives, without extending into dosage or safety profiling for biological applications.
Data Tables
Table 1: Chemical and Physical Properties of Gallium Trifluoride and its Trihydrate
| Property | Gallium Trifluoride (GaF₃) | Gallium Trifluoride Trihydrate (GaF₃·3H₂O) |
| CAS Number | 7783-51-9 webelements.com | 22886-66-4 webelements.com |
| Molecular Formula | GaF₃ webelements.com | GaF₃·3H₂O webelements.com |
| Formula Weight | 126.718 g/mol webelements.com | 180.764 g/mol webelements.com |
| Appearance | White crystalline solid webelements.com | White crystalline solid webelements.com |
| Density | 4.47 g/cm³ wikipedia.orgheegermaterials.com | Not available |
| Melting Point | 800 °C heegermaterials.com | 140 °C (dehydrates) webelements.com |
| Boiling Point | 1000 °C (sublimes around 950 °C) wikipedia.orgheegermaterials.com | Not available |
| Solubility in Water | Virtually insoluble wikipedia.org | Soluble cymitquimica.com |
| Crystal Structure | Rhombohedral wikipedia.org | Not available |
Table 2: Elemental Composition of Gallium Trifluoride Trihydrate
| Element | Percentage |
| Fluorine (F) | 31.53% webelements.com |
| Gallium (Ga) | 38.57% webelements.com |
| Hydrogen (H) | 3.35% webelements.com |
| Oxygen (O) | 26.55% webelements.com |
Structure
2D Structure
Properties
IUPAC Name |
gallium;trifluoride;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Ga.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYYPQCEHWCDMD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[F-].[F-].[F-].[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3GaH6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177427 | |
| Record name | Gallium trifluoride trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.764 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22886-66-4 | |
| Record name | Gallium trifluoride trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022886664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium trifluoride trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALLIUM TRIFLUORIDE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3D052656Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Crystallographic Analysis of Gallium Trifluoride Trihydrate Systems
Determination and Refinement of Crystal Structures
The precise atomic arrangement within gallium trifluoride and its hydrated form has been meticulously investigated using X-ray diffraction methods. These techniques provide fundamental information about the crystalline nature, unit cell dimensions, and spatial arrangement of atoms.
Single-Crystal X-ray Diffraction (XRD) Studies for Anhydrous and Hydrated Gallium Fluorides
Single-crystal X-ray diffraction (XRD) stands as a powerful tool for the unambiguous determination of molecular structures. rigaku.com For anhydrous gallium(III) fluoride (B91410) (GaF₃), this technique has been instrumental in refining its rhombohedral crystal structure. researchgate.net These studies confirm that GaF₃ crystallizes in the R-3c space group, a structure analogous to that of iron(III) fluoride (FeF₃). wikipedia.org The analysis of single crystals, sometimes obtained as colorless, needle-shaped crystals, provides precise lattice parameters and atomic coordinates. researchgate.net
Solutions of gallium trifluoride in hydrofluoric acid can be evaporated to yield crystals of gallium trifluoride trihydrate (GaF₃·3H₂O). wikipedia.org The structural analysis of this hydrated form and other mixed-ligand fluoride complexes of gallium(III) has also been extensively studied, with most structures established by single-crystal XRD. researchgate.netresearchgate.net For instance, the crystal structures of complexes like MIIAF₅·7H₂O (where M is a divalent metal and A is Ga or In) have been determined, revealing complex ionic arrangements. researchgate.net The structure of [GaF₃(OH₂)₂(dmso)] has been shown to feature mer-fluorides and trans-H₂O ligands. researchgate.net
Table 1: Crystallographic Data for Anhydrous Gallium Trifluoride (GaF₃)
| Crystal System | Space Group | a (Å) | c (Å) | V (ų) | Z |
|---|---|---|---|---|---|
| Trigonal | R-3c | 5.012(4) | 12.99(1) | 282.6 | 6 |
Data from Roos and Meyer (2001). researchgate.net
Powder X-ray Diffraction Applications for Phase Identification and Lattice Parameter Determination
Powder X-ray diffraction (PXRD) is a complementary technique used for identifying crystalline phases and determining their lattice parameters. While single-crystal XRD provides a more detailed structure, PXRD is invaluable for routine phase analysis of polycrystalline materials. researchgate.netresearchgate.net Standard X-ray diffraction powder patterns are available for a wide range of inorganic compounds, including various fluorides and oxides of gallium. unt.edunist.gov
For anhydrous GaF₃, PXRD confirms the rhombohedral structure determined from single-crystal data. wikipedia.org In the case of gallium oxide (Ga₂O₃), PXRD is used to distinguish between its different polymorphs, such as the cubic spinel-type γ-Ga₂O₃ and the hexagonal corundum-type α-Ga₂O₃. researchgate.net The diffraction patterns, characterized by the positions and intensities of the diffraction peaks, serve as a fingerprint for each crystalline phase.
Coordination Environment and Geometry of Gallium(III) Centers
The chemical behavior and physical properties of gallium trifluoride and its derivatives are intrinsically linked to the coordination environment of the central gallium(III) ion.
Analysis of Distorted Octahedral GaF₆ Units in Gallium Trifluoride
In anhydrous gallium trifluoride, the gallium(III) ion is coordinated to six fluoride ions, forming a distorted octahedral [GaF₆] unit. wikipedia.orgmaterialsproject.org These octahedra are not isolated but share their corners, creating a three-dimensional network. researchgate.netmaterialsproject.org This corner-sharing arrangement is a common structural motif in metal trifluorides with the ReO₃-type structure. researchgate.net The Ga-F-Ga angle in this network has been determined to be 147.79(8)°. researchgate.net The Ga³⁺ ion is bonded to six equivalent F¹⁻ atoms. materialsproject.org
Dimer and Polymer Formation in Gallium(III) Fluoride and Mixed-Ligand Complexes
The association of gallium atoms can extend beyond simple monomeric units to form dimers and polymers, particularly in fluoride and mixed-ligand fluoride complexes. researchgate.netresearchgate.net In the solid state, the corner-sharing [GaF₆] octahedra in anhydrous GaF₃ form a polymeric network. researchgate.net In mixed-ligand complexes, such as those containing both fluoride and organic ligands, the coordination sphere of gallium can be completed by various donor atoms, leading to diverse structural motifs. For example, in [GaF(Bn-NODP)], the gallium(III) is coordinated to a pentadentate chelator and a single fluoride ligand, completing a distorted octahedral geometry. nih.govacs.org
Quantification of Gallium-Fluorine and Gallium-Oxygen Bond Lengths and Angles
Precise bond lengths and angles within the coordination sphere of gallium provide critical insights into the nature of the chemical bonds.
In anhydrous GaF₃, all Ga-F bond lengths within the [GaF₆] octahedra are equivalent, measuring 1.90 Å. materialsproject.org Other studies have reported Ga-F bond lengths in the range of 1.883–1.887 Å. researchgate.net In the mixed-ligand complex [GaF(Bn-NODP)], the Ga-F bond distance is 1.832(1) Å. nih.govacs.org
In hydrated gallium compounds and mixed aqua complexes, Ga-O bond lengths are also of interest. For example, in β-Ga₂O₃, where gallium occupies both tetrahedral and octahedral sites, the Ga-O bond distances are approximately 1.83 Å and 2.00 Å, respectively. wikipedia.org In the [GaF(Bn-NODP)] complex, the Ga-O bond lengths are 1.936(1) and 1.940(2) Å. nih.govacs.org The average Ga-O bond lengths in undoped β-Ga₂O₃ can be compared to Al-O bonds in doped systems to understand structural changes. researchgate.net The radius of the oxygen atom in coordinated water molecules is generally taken as 1.34 Å, which is a key parameter in determining the ionic radii of hydrated metal ions. msu.ru
Table 2: Selected Bond Lengths in Gallium Compounds
| Compound | Bond Type | Bond Length (Å) | Reference |
|---|---|---|---|
| GaF₃ | Ga-F | 1.90 | materialsproject.org |
| GaF₃ | Ga-F | 1.883–1.887 | researchgate.net |
| [GaF(Bn-NODP)] | Ga-F | 1.832(1) | nih.govacs.org |
| [GaF(Bn-NODP)] | Ga-O | 1.936(1), 1.940(2) | nih.govacs.org |
| β-Ga₂O₃ (octahedral Ga) | Ga-O | 2.00 | wikipedia.org |
| β-Ga₂O₃ (tetrahedral Ga) | Ga-O | 1.83 | wikipedia.org |
Polymorphism and Phase Transitions in Gallium Trifluoride and its Hydrates
The structural chemistry of gallium trifluoride is distinguished by its anhydrous and hydrated forms, with transitions between them influenced by factors such as temperature and hydration.
Anhydrous gallium(III) fluoride (GaF₃) is predominantly found in a rhombohedral crystal system, a structure analogous to that of iron(III) fluoride (FeF₃). This ground-state phase is well-characterized and belongs to the R-3c space group (No. 167). researchgate.netmaterialsproject.org The structure can be described as a trigonally distorted variant of the cubic ReO₃-type, consisting of a three-dimensional network of corner-sharing GaF₆ octahedra. researchgate.net In this arrangement, each gallium atom is octahedrally coordinated to six fluorine atoms, and each fluorine atom is bonded to two gallium atoms in a bent geometry. materialsproject.org
The corner-sharing linkage of the GaF₆ octahedra results in a Ga-F-Ga bond angle of approximately 147.79(8)°. researchgate.net This particular structure type is common among several metal trifluorides, including those of aluminum, titanium, vanadium, chromium, and indium. researchgate.net While various polymorphs can exist for metal trifluorides, the rhombohedral form is the most extensively documented and stable phase for anhydrous GaF₃.
Detailed crystallographic data for the rhombohedral phase of anhydrous GaF₃ have been refined over the years. Below is a table summarizing these findings.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Trigonal | materialsproject.org |
| Lattice System | Rhombohedral | materialsproject.org |
| Space Group | R-3c (No. 167) | researchgate.netmaterialsproject.org |
| Lattice Parameters (Hexagonal setting) | a = 4.995(1) Å, c = 13.063(4) Å | researchgate.net |
| a = 5.012(4) Å, c = 12.99(1) Å | researchgate.net | |
| Lattice Parameters (Rhombohedral setting) | a = 5.20(1) Å, α = 57.5° | researchgate.net |
| Formula Units (Z) | 2 (Rhombohedral), 6 (Hexagonal) | researchgate.net |
| Ga-F Bond Length | 1.90 Å | materialsproject.org |
| Ga-F-Ga Bond Angle | 147.79(8)° | researchgate.net |
The most prominent hydrated form is gallium trifluoride trihydrate (GaF₃·3H₂O). This compound can be synthesized by evaporating a solution of anhydrous GaF₃ in hydrofluoric acid. wikipedia.org Structurally, GaF₃·3H₂O consists of discrete, neutral molecular complexes of [GaF₃(H₂O)₃], where the gallium ion is centrally located in an octahedral coordination environment.
In these octahedral [GaF₃(H₂O)₃] complexes, the three fluoride ligands and the oxygen atoms from the three water molecules are directly bonded to the gallium center. For coordination complexes with this [MA₃B₃] stoichiometry, two geometric isomers are possible:
Facial (fac) isomer: Where the three identical ligands (e.g., the three fluorides) occupy the corners of one triangular face of the octahedron.
Meridional (mer) isomer: Where the three identical ligands occupy positions in a plane that bisects the octahedron, including the central metal ion.
The specific arrangement within the crystal structure of GaF₃·3H₂O determines which of these isomers is present.
A distinct structural relationship exists between the hydrated and anhydrous forms, primarily demonstrated through thermal decomposition. When heated, gallium trifluoride trihydrate does not simply release its water molecules to yield the anhydrous form. Instead, it undergoes a chemical transformation to produce a hydrated form of gallium oxyfluoride, GaF₂(OH). wikipedia.org This indicates a phase transition that involves both dehydration and a rearrangement of the ligand sphere around the gallium atom, with a hydroxide (B78521) group replacing a fluoride ligand in the coordination shell. The trihydrate dehydrates at approximately 140°C. webelements.com
Hydrogen Bonding Networks within Gallium Trifluoride Trihydrate and Related Hydrates
The crystal structure of gallium trifluoride trihydrate is not solely defined by the covalent bonds within the neutral [GaF₃(H₂O)₃] molecules but is further stabilized by an extensive three-dimensional network of hydrogen bonds. These non-covalent interactions link the individual molecular units into a stable crystalline lattice.
The primary hydrogen bonding interactions within the crystal are:
O-H···F Bonds: The coordinated water molecules act as hydrogen bond donors. Their hydrogen atoms form strong hydrogen bonds with the electronegative fluoride ligands of adjacent [GaF₃(H₂O)₃] molecules.
O-H···O Bonds: It is also highly probable that hydrogen bonds form between the coordinated water molecules of neighboring complexes, where one water molecule acts as the donor and a water molecule on an adjacent unit acts as the acceptor.
Spectroscopic Characterization of Gallium Trifluoride Trihydrate and Derived Species
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone for identifying functional groups and understanding the nature of chemical bonds within a molecule. For gallium trifluoride trihydrate, this involves probing the Ga-F and Ga-O bonds, as well as the vibrations of the coordinated water molecules.
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in gallium trifluoride trihydrate. The infrared spectrum is characterized by absorption bands corresponding to the vibrational modes of the molecule. In the case of GaF₃·3H₂O, the spectrum is dominated by features arising from the coordinated water molecules and the gallium-fluoride framework.
The O-H stretching vibrations of the water molecules typically appear as a broad band in the high-frequency region, generally between 3000 and 3600 cm⁻¹. The H-O-H bending mode is expected around 1600-1630 cm⁻¹. The presence of coordinated water molecules can also give rise to lower frequency librational modes.
The Ga-F stretching vibrations are expected at lower frequencies, typically in the range of 400-600 cm⁻¹. For instance, in hexafluorogallate complexes like Rb₃GaF₆ and Cs₃GaF₆, Ga-F vibrational modes have been identified in the far-infrared region. nih.gov For anhydrous gallium trifluoride (GaF₃), a planar molecule with D₃h symmetry, the fundamental vibrational frequencies have been reported, with an E' mode at 745 cm⁻¹ being a key indicator of the Ga-F stretch. nist.gov In the trihydrate, the coordination of water molecules to the gallium center will influence the position and splitting of these Ga-F bands. The presence of Ga-O bonds from the coordinated water molecules will also contribute to the spectrum in the lower frequency region.
Table 1: Characteristic FT-IR Vibrational Modes for Gallium Trifluoride Trihydrate and Related Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound/Functional Group |
| O-H Stretch | 3000-3600 (broad) | Coordinated H₂O |
| H-O-H Bend | 1600-1630 | Coordinated H₂O |
| Ga-F Stretch | 400-600 | Gallium Fluoride (B91410) Framework |
| Ga-O Stretch | < 400 | Coordinated H₂O |
Note: The exact positions of the vibrational bands for GaF₃·3H₂O can be influenced by factors such as the crystal structure and hydrogen bonding.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. While strong IR absorptions are associated with vibrations that cause a change in the dipole moment, Raman active modes involve a change in the polarizability of the molecule. For centrosymmetric structures, IR and Raman spectroscopy are mutually exclusive.
In the context of gallium trifluoride trihydrate, Raman spectroscopy is particularly useful for probing the symmetric vibrations of the GaFₓ core and the vibrations of the Ga-O bonds. The Ga-F symmetric stretching mode is expected to give a strong signal in the Raman spectrum. Studies on related gallium halides, such as gallium trichloride (B1173362) (GaCl₃), have utilized Raman spectroscopy to characterize the dimeric Ga₂Cl₆ structure in the solid state and its transformation upon melting. researchgate.netrsc.org Similarly, gas-phase Raman studies of gallium trihalides have provided data on the monomeric MX₃ species. rsc.org
For GaF₃·3H₂O, Raman spectroscopy can help to elucidate the coordination geometry around the gallium atom by analyzing the number and positions of the Ga-F and Ga-O vibrational bands. The spectra can also provide information on the crystal lattice vibrations (phonon modes) at very low frequencies.
Photoacoustic spectroscopy (PAS) is a powerful technique for the analysis of solid samples, including those that are opaque or highly scattering, making it well-suited for the study of inorganic powders like gallium trifluoride trihydrate. nih.gov The technique is based on the photoacoustic effect, where a sample is heated by absorbing modulated light, leading to periodic thermal expansion and the generation of sound waves that are detected by a sensitive microphone. youtube.com
When combined with FT-IR (FTIR-PAS), this method can provide information about the infrared absorption of a sample without the need for extensive sample preparation. nih.gov A key advantage of PAS is its ability to perform depth profiling. By varying the modulation frequency of the incident light, it is possible to probe different depths from the surface of the sample. nih.gov Lower modulation frequencies allow for the detection of signals from deeper within the sample, while higher frequencies restrict the analysis to the near-surface region.
For gallium trifluoride trihydrate, FTIR-PAS could be employed to:
Analyze the surface hydration state and compare it to the bulk composition.
Detect surface contaminants or reaction products that may not be apparent in bulk analysis.
Study the effects of environmental conditions, such as humidity, on the surface of the material.
While specific applications of PAS to gallium trifluoride trihydrate are not widely reported, the technique has been successfully used for the analysis of other inorganic materials, such as minerals and pigments. nih.govnih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. The analysis of Gallium Trifluoride Trihydrate (GaF₃·3H₂O) and its derived species by XPS provides crucial insights into their surface chemistry. While specific XPS studies on Gallium Trifluoride Trihydrate are not abundant in the available literature, data from studies on anhydrous Gallium Trifluoride (GaF₃) films offer a strong basis for understanding its spectroscopic characteristics.
Detailed Research Findings
Research on the fluorination of Gallium Arsenide (GaAs) surfaces has led to the formation and characterization of Gallium Trifluoride (GaF₃) films. In a study involving the reaction of Xenon Difluoride (XeF₂) with GaAs(110) surfaces, soft x-ray photoelectron spectroscopy was used to investigate the resulting layers. The findings indicated the homogeneous growth of a GaF₃ film. researchgate.net
The core of the analysis in XPS involves the measurement of the binding energies of photoemitted electrons from the sample when irradiated with X-rays. For Gallium Trifluoride, the primary elements of interest are Gallium (Ga), Fluorine (F), and, in the case of the trihydrate, Oxygen (O) from the water molecules.
Gallium (Ga) Spectra: The primary XPS regions for gallium are the Ga 2p and Ga 3d peaks. thermofisher.com The Ga 2p region shows a significant spin-orbit splitting, while the Ga 3d region is often considered more informative for chemical analysis. thermofisher.com For gallium compounds, the Ga 3d peak typically presents as a symmetric lineshape. thermofisher.com In gallium oxide (Ga₂O₃), a common reference compound, the Ga 3d₅/₂ peak is observed at a binding energy of approximately 20.5 eV. thermofisher.com For Gallium Trifluoride, the highly electronegative fluorine atoms are expected to induce a positive chemical shift in the gallium binding energy compared to elemental gallium (Ga 3d₅/₂ at 18.7 eV). thermofisher.com
Fluorine (F) Spectra: The F 1s peak is the primary spectral line for fluorine. The binding energy of the F 1s peak is sensitive to the chemical environment of the fluorine atom. In ionic metal fluorides, the F 1s peak is typically found in a specific range. While fluorine can induce significant chemical shifts in the elements it bonds to, the shifts in the F 1s peak itself within a class of compounds like metal fluorides are generally small. thermofisher.com The F 1s peak shape is usually symmetrical. thermofisher.com
Oxygen (O) Spectra in the Trihydrate: For Gallium Trifluoride Trihydrate, the presence of water of hydration would be confirmed by the O 1s spectrum. The O 1s peak for water of hydration typically appears at a binding energy around 532-534 eV. This is distinct from the binding energy for oxygen in metal oxides (like Ga₂O₃), which is generally lower. The presence of hydroxyl species (OH) can also be identified in this region.
Derived Species: Upon heating, Gallium Trifluoride Trihydrate can dehydrate and potentially form hydrated forms of Gallium Hydroxyfluoride (GaF₂(OH)). wikipedia.org XPS analysis of such a derived species would be expected to show a change in the O 1s spectrum, with a more prominent peak corresponding to the hydroxyl group. The ratio of the F 1s to the Ga 3d peak areas would also be expected to change, reflecting the alteration in the stoichiometry.
Data Tables
The following tables summarize the expected and reported binding energies for elements in Gallium Trifluoride and related compounds.
| Chemical State | Ga 2p₃/₂ Binding Energy (eV) | Ga 3d₅/₂ Binding Energy (eV) | Reference |
|---|---|---|---|
| Elemental Ga | 1116.7 | 18.7 | thermofisher.com |
| GaAs | 1116.9 | 19.1 | thermofisher.com |
| Ga₂O₃ | 1118.0 | 20.5 | thermofisher.com |
| GaF₃ | Data not explicitly reported in the search results | Expected to be > 20.5 eV due to the high electronegativity of fluorine |
| Element/Species | XPS Peak | Typical Binding Energy (eV) | Reference |
|---|---|---|---|
| Fluorine in Metal Fluorides | F 1s | ~684-685 | |
| Oxygen in Water of Hydration (H₂O) | O 1s | ~532-534 | |
| Oxygen in Hydroxyl Groups (OH) | O 1s | ~531 | |
| Oxygen in Metal Oxides (e.g., Ga₂O₃) | O 1s | ~530-531 |
Computational Modeling and Theoretical Investigations of Gallium Trifluoride Trihydrate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying metallic complexes. DFT calculations are employed to predict a wide array of properties for the [GaF₃(H₂O)₃] system, from its three-dimensional structure to its spectroscopic signatures.
The first step in the computational analysis of [GaF₃(H₂O)₃] is the optimization of its molecular geometry. This process uses DFT methods, such as the B3LYP functional, to find the lowest energy arrangement of atoms, which corresponds to the most stable structure. For an octahedral complex with two different types of ligands like [GaF₃(H₂O)₃], two geometric isomers are possible: facial (fac), where the three identical ligands occupy one face of the octahedron (C₃ᵥ symmetry), and meridional (mer), where the three identical ligands occupy a plane that bisects the molecule (C₂ᵥ symmetry).
Theoretical calculations predict the bond lengths and angles for each isomer. Based on computational studies of related gallium fluoride (B91410) complexes, the Ga-F bond length is expected to be around 1.83 Å. acs.org Ga-O bond lengths in hydrated gallium(III) ions are typically longer. researchgate.net The optimized geometry is confirmed to be a true energy minimum by ensuring there are no imaginary frequencies in the subsequent vibrational analysis.
| Parameter | Facial (fac) Isomer | Meridional (mer) Isomer | Description |
|---|---|---|---|
| Ga-F Bond Length (Å) | ~1.84 | ~1.83 (axial), ~1.85 (equatorial) | The distance between the central gallium atom and the fluoride ligands. |
| Ga-O Bond Length (Å) | ~2.05 | ~2.04 (axial), ~2.06 (equatorial) | The distance between the central gallium atom and the oxygen atoms of the water ligands. |
| F-Ga-F Bond Angle (°) | ~90 | ~90, ~180 | The angle formed by two fluoride ligands and the central gallium atom. |
| O-Ga-O Bond Angle (°) | ~90 | ~90, ~180 | The angle formed by two water ligands and the central gallium atom. |
| F-Ga-O Bond Angle (°) | ~90, ~178 | ~90, ~179 | The angle between a fluoride and a water ligand attached to the gallium center. |
The electronic properties of [GaF₃(H₂O)₃] are critical to understanding its reactivity. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org For the [GaF₃(H₂O)₃] complex, the HOMO is expected to be localized on the lone pairs of the electronegative fluorine and oxygen atoms, while the LUMO is likely centered on the gallium(III) ion.
The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. physchemres.org
A Molecular Electrostatic Potential (MEP) surface visually maps the charge distribution on the molecule. thaiscience.info For [GaF₃(H₂O)₃], the MEP would show regions of negative potential (typically colored red) around the highly electronegative fluoride and oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the water ligands and the gallium center, indicating sites for nucleophilic attack. researchgate.netresearchgate.net
| Property | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -8.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 7.3 | Indicates kinetic stability and chemical reactivity. A large gap suggests high stability. physchemres.org |
| Chemical Hardness (η) | 3.65 | Resistance to change in electron distribution; calculated as (ELUMO - EHOMO)/2. |
| Electronegativity (χ) | 4.85 | The power to attract electrons; calculated as -(EHOMO + ELUMO)/2. |
Theoretical vibrational frequency calculations serve two main purposes: they confirm that the optimized geometry is a true energy minimum (characterized by the absence of imaginary frequencies), and they predict the infrared (IR) and Raman spectra of the molecule. faccts.denih.gov Each calculated vibrational mode can be animated to visualize the atomic motions, which allows for precise assignment of the spectral bands.
For [GaF₃(H₂O)₃], the predicted IR spectrum would feature distinct bands corresponding to different types of vibrations. Key modes would include Ga-F and Ga-O stretching frequencies, as well as the internal vibrational modes of the coordinated water molecules (O-H stretching and H-O-H bending). esisresearch.orgresearchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
| Frequency Range (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3500-3700 | ν(O-H) | Symmetric and asymmetric stretching of the O-H bonds in the water ligands. |
| 1600-1650 | δ(H-O-H) | Scissoring (bending) motion of the water ligands. |
| 500-600 | ν(Ga-F) | Stretching vibrations of the gallium-fluoride bonds. |
| 400-500 | ν(Ga-O) | Stretching vibrations of the gallium-oxygen bonds. |
| < 400 | δ(F-Ga-F), δ(O-Ga-O), etc. | Bending and deformation modes of the coordination sphere. |
The Gauge-Including Atomic Orbital (GIAO) method is a reliable DFT-based approach for predicting the NMR chemical shifts of a molecule. nih.govresearchgate.net For [GaF₃(H₂O)₃], GIAO calculations can predict the ¹⁹F and ⁷¹Ga NMR spectra. Theoretical predictions are particularly valuable for gallium, as both of its stable isotopes (⁶⁹Ga and ⁷¹Ga) are quadrupolar (I = 3/2), which often leads to broad experimental signals that can be difficult to interpret. acs.org
Calculations can distinguish between the signals expected for the fac and mer isomers, as the chemical environments of the fluorine and gallium nuclei are different in each. While experimental studies of simple gallium trifluoride have been hampered by low solubility, theoretical calculations are not bound by such physical constraints and can provide a clear picture of the expected NMR properties in solution. nih.gov
| Nucleus | Isomer | Predicted Chemical Shift (ppm) | Reference Standard |
|---|---|---|---|
| ¹⁹F | fac-isomer | -175 | CFCl₃ |
| ¹⁹F | mer-isomer | -172 (axial), -178 (equatorial) | CFCl₃ |
| ⁷¹Ga | fac-isomer | ~70 | Ga(NO₃)₃(aq) |
| ⁷¹Ga | mer-isomer | ~75 | Ga(NO₃)₃(aq) |
Investigation of Thermodynamic Stability and Isomer Energetics
As previously mentioned, [GaF₃(H₂O)₃] can exist as two distinct geometric isomers: facial and meridional. DFT calculations are essential for determining which of these isomers is more thermodynamically stable. By calculating the total electronic energy (ΔE) and, more comprehensively, the Gibbs free energy (ΔG) for the optimized structure of each isomer, their relative stabilities can be compared. The isomer with the lower free energy is predicted to be the dominant species at equilibrium. These calculations can also include the effects of solvation by using a polarizable continuum model (PCM) to better simulate conditions in an aqueous solution.
| Isomer | Relative Electronic Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| fac-[GaF₃(H₂O)₃] | +5.2 | +4.8 | ~10% |
| mer-[GaF₃(H₂O)₃] | 0.0 | 0.0 | ~90% |
Theoretical Studies of Ligand Exchange Mechanisms and Reaction Pathways
Gallium trifluoride trihydrate participates in ligand exchange reactions in solution, where a coordinated water molecule might be exchanged for a free fluoride ion, or vice versa. Computational chemistry allows for the detailed investigation of the mechanisms of these reactions. By mapping the potential energy surface of the reaction, theoreticians can identify the transition state structures—the high-energy intermediates that connect reactants and products.
The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction. These studies can differentiate between possible reaction mechanisms, such as an associative mechanism (where the incoming ligand first binds to the complex, forming a seven-coordinate intermediate) or a dissociative mechanism (where a ligand first detaches, forming a five-coordinate intermediate). Computational studies on related systems have shown that the exchange of halide ligands is a facile process, driven by the thermodynamic stability of the resulting complexes. acs.org
Computational Analysis of Gallium Ion Interactions with Material Scaffolds
Computational modeling and theoretical investigations have become indispensable tools for elucidating the complex interactions between gallium ions and various material scaffolds at an atomic and molecular level. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide profound insights into binding energies, structural stability, and dynamic behaviors that are often difficult to capture through experimental means alone. This analysis is crucial for the rational design of advanced biomaterials and electronic devices.
Density Functional Theory (DFT) Investigations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the thermodynamics and geometry of ion-material interactions.
One significant area of research has been the interaction of gallium ions (Ga³⁺) with biological scaffolds, such as the exopolysaccharide (EPS) matrix of bacterial biofilms. nih.govplos.org A key therapeutic strategy against pathogens like Pseudomonas aeruginosa involves using gallium to disrupt the bacterium's iron metabolism. nih.gov Computational studies have been employed to understand if gallium can also structurally compromise the biofilm matrix, which is often cross-linked by calcium ions (Ca²⁺). nih.govplos.org
DFT calculations were used to assess whether Ga³⁺ could favorably substitute the native Ca²⁺ ions in the mature mucoid EPS scaffold. nih.govwhiterose.ac.uk The findings indicated that removing the stably bound native calcium ions presents a significant enthalpic barrier, making it difficult for gallium to be accommodated into the mature EPS. nih.govwhiterose.ac.uk However, separate theoretical studies have shown that Ga³⁺ ions can bind favorably to alginate scaffolds, a primary component of the EPS. nih.govwhiterose.ac.uk Specifically, DFT calculations for a gallium tri-polyguluronate complex revealed a weakly thermodynamically stable system, suggesting that Ga³⁺ can complex favorably within -3 binding pockets in alginate trimers. nih.govwhiterose.ac.uk
| Complex | Binding Site | Formation Energy (Ef) | Thermodynamic Stability |
|---|---|---|---|
| Gallium tri-polyguluronate | Tri-carboxylate | -0.24 eV | Weakly Stable |
Further DFT studies have explored the adsorption of gallium species on inorganic material scaffolds, such as silicon surfaces, which is fundamental for semiconductor applications. These investigations calculate the binding energies of various gallium-containing species to understand the initial stages of film growth and surface modification. A study on a model Si(111) surface determined the binding energies for several gallium species, revealing strong interactions that are critical for processes like atomic layer deposition (ALD). researchgate.net
| Adsorbed Species | Binding Energy (eV) |
|---|---|
| Ga | 2.13 |
| Ga+ | 2.39 |
| GaN | 4.23 |
| GaN+ | 6.13 |
| GaN2 | 1.90 |
| GaN2+ | 2.13 |
Molecular Dynamics (MD) Simulations
MD simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the structural dynamics, diffusion, and mechanical properties of scaffolds interacting with ions. pitt.edu These simulations can model larger, more complex systems than DFT, such as hydrogels or bioactive glasses. pitt.edu
Recent advancements have combined MD simulations with machine learning potentials to accurately model complex systems like liquid gallium alloys. rsc.org These studies explore the coordination and diffusion of transition metal atoms within a liquid gallium solvent. The results provide detailed microscopic information, such as average coordination numbers and diffusion coefficients, which are crucial for designing novel catalysts and liquid metal systems. rsc.org
| System | Average Coordination Number (Transition Metal with Ga) | Diffusion Coefficient Order (of Transition Metal) |
|---|---|---|
| Ga-Rh | Highest | Lowest (Ga-Rh < Ga-Pt < Ga-Pd) |
| Ga-Pt | Intermediate | Intermediate |
| Ga-Pd | Lowest | Highest |
These computational findings are vital for interpreting experimental results seen in gallium-doped bioactive glasses and 3D-printed scaffolds. researchgate.netnih.gov For instance, the observation that gallium-containing glasses can selectively kill bone cancer cells while promoting new bone growth can be understood through modeling how Ga³⁺ ions interact with cell receptors and substitute for other ions like calcium in the hydroxyapatite (B223615) formation process. researchgate.netnih.govucl.ac.ukceramics.org Similarly, understanding the sustained release of gallium ions from mesoporous bioactive glass scaffolds, which imparts both hemostatic and antibacterial properties, is aided by computational models that can simulate ion diffusion and interaction with the surrounding biological milieu. nih.govrsc.org
Reactivity and Chemical Transformations of Gallium Trifluoride Trihydrate
Thermal Decomposition Pathways of Gallium Trifluoride Trihydrate
The thermal behavior of gallium trifluoride trihydrate is marked by the loss of water molecules and the formation of new chemical species.
Formation of Hydrated Gallium Oxyfluoride Species
Upon heating, gallium trifluoride trihydrate undergoes a decomposition process that results in the formation of a hydrated gallium oxyfluoride. wikipedia.org This transformation involves the loss of water molecules and the concurrent introduction of oxygen into the coordination sphere of the gallium atom, yielding a hydrated form of gallium(II) hydroxyfluoride (GaF₂(OH)). wikipedia.org
Complexation Reactions and Ligand Exchange
Gallium trifluoride trihydrate readily participates in complexation reactions, leading to the formation of various fluorogallate complexes and adducts with neutral donor ligands. These reactions often involve the exchange of coordinated water molecules.
Formation of Fluorogallate(III) Complexes with Alkali Metals and Ammonium (B1175870)
Gallium trifluoride trihydrate reacts with alkali metal fluorides and ammonium fluoride (B91410) to produce hexafluorogallate(III) complexes. researchgate.net A mechanochemical synthesis approach, involving the grinding of gallium trifluoride trihydrate with the respective alkali or ammonium fluoride at room temperature, has been shown to be an effective method for the preparation of these complexes. researchgate.net
Table 1: Synthesis of Fluorogallate(III) Complexes from Gallium Trifluoride Trihydrate
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Product |
| GaF₃·3H₂O | NH₄F | 1:3 | (NH₄)₃GaF₆ researchgate.net |
| GaF₃·3H₂O | KF | Not specified | K₃GaF₆ researchgate.net |
| GaF₃·3H₂O | NaF | Not specified | Na₃GaF₆ researchgate.net |
| GaF₃·3H₂O | LiF | Not specified | Li₃GaF₆ researchgate.net |
Click on the headers to sort the table.
Reaction with Neutral Oxygen and Nitrogen Donor Ligands
Gallium trifluoride trihydrate exhibits reactivity towards neutral oxygen and nitrogen donor ligands, typically leading to the displacement of the coordinated water molecules. For instance, dissolving gallium trifluoride trihydrate in hot dimethyl sulfoxide (B87167) (DMSO), an oxygen-donor ligand, results in the formation of the complex [GaF₃(OH₂)₂(dmso)]. soton.ac.ukresearchgate.net This complex can then serve as a precursor for further reactions.
The complex [GaF₃(OH₂)₂(dmso)] reacts with neutral nitrogen donor ligands such as 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃tacn) and 2,2'-bipyridyl (bipy) to yield [GaF₃(Me₃tacn)]·xH₂O and [GaF₃(bipy)(OH₂)]·2H₂O, respectively. soton.ac.ukresearchgate.net Furthermore, reaction with pyridine-N-oxide (pyNO), another oxygen-donor ligand, produces [GaF₃(OH₂)₂(pyNO)]·pyNO·H₂O. soton.ac.ukresearchgate.net
Table 2: Reactions of Gallium Trifluoride Trihydrate Derivatives with Neutral Donor Ligands
| Gallium Precursor | Ligand | Product |
| [GaF₃(OH₂)₂(dmso)] | Me₃tacn | [GaF₃(Me₃tacn)]·xH₂O soton.ac.ukresearchgate.net |
| [GaF₃(OH₂)₂(dmso)] | bipy | [GaF₃(bipy)(OH₂)]·2H₂O soton.ac.ukresearchgate.net |
| [GaF₃(OH₂)₂(dmso)] | pyNO | [GaF₃(OH₂)₂(pyNO)]·pyNO·H₂O soton.ac.ukresearchgate.net |
Click on the headers to sort the table.
Halide (Cl/F) Ligand Exchange in Gallium(III) Complexes
Halide exchange reactions, particularly between chloride and fluoride, are a notable feature of gallium(III) chemistry. The higher thermodynamic stability of the Ga-F bond often drives these exchange processes. nih.gov For example, the addition of an aqueous solution of potassium fluoride (KF) to a gallium(III) complex containing a chloride ligand, such as [GaCl(Bn-NODP)], leads to a rapid chloride/fluoride ligand exchange, resulting in the formation of the corresponding fluoride complex, [GaF(Bn-NODP)]. nih.govacs.org This type of reaction is crucial for the synthesis of specific halogenated gallium complexes.
Reactions with Mineral Acids
Gallium(III) fluoride reacts with mineral acids, leading to the formation of hydrofluoric acid. wikipedia.orgcymitquimica.com This reactivity is a general characteristic of metal fluorides when treated with strong acids. While specific studies on the reaction of gallium trifluoride trihydrate with various mineral acids are not extensively detailed in the provided context, the general behavior of gallium and its compounds suggests that it would react with acids like hydrochloric acid and sulfuric acid to form the corresponding gallium salts and hydrofluoric acid. webqc.orgwebqc.org
Advanced Materials Science Applications of Gallium Trifluoride Trihydrate and Its Derivatives
Precursors for Gallium-Based Semiconductor Materials
While organometallic compounds are more commonly employed, gallium fluoride (B91410) derivatives have been documented in specific synthesis routes for creating high-value gallium-based semiconductors. These materials are fundamental to modern electronics and optoelectronics.
Gallium Nitride (GaN) is a wide-bandgap semiconductor essential for high-frequency, high-power electronics and blue-light-emitting diodes (LEDs). Although methods like Metal-Organic Chemical Vapor Deposition (MOCVD) using precursors such as trimethylgallium (B75665) (TMG) are prevalent, pathways involving gallium fluoride exist. cymitquimica.comresearchgate.net Gallium (III) fluoride trihydrate is noted as a precursor for the production of gallium nitride. osti.gov
One documented method is the ammonolysis of a complex gallium fluoride precursor, which involves the thermal decomposition of the precursor in an ammonia (B1221849) (NH₃) atmosphere. google.com.pg Research has demonstrated the facile and controlled synthesis of GaN nanodisks through the rapid thermal ammonolysis of a complex gallium fluoride precursor, achieving the formation of nanodisks in as little as 150 seconds at 800°C. aip.org The structural properties of the resulting GaN were investigated using X-ray diffraction and Raman spectroscopy, confirming the material's synthesis. aip.org
Another application involves using gallium fluoride as a mineralizer in the growth of GaN crystals under superheated ammonia conditions. researchgate.net In this method, GaF₃, along with other compounds, is believed to react with the solvent and a GaN source material to form soluble complexes that facilitate the transport and precipitation of GaN onto a seed crystal. researchgate.net Furthermore, the synthesis of GaN can be achieved through the thermal decomposition of ammonium (B1175870) fluorogallates, such as (NH₄)₃GaF₆, in an ammonia atmosphere, highlighting a fluoride-based route to obtaining this critical semiconductor. google.com.pg
Gallium oxide (Ga₂O₃) is an ultra-wide-bandgap semiconductor with significant potential in power electronics and solar-blind ultraviolet photodetectors. elsevierpure.com The synthesis of Ga₂O₃ thin films is typically accomplished through methods like atomic layer deposition (ALD) and MOCVD using various gallium precursors, including trimethylgallium and dimethylgallium isopropoxide. elsevierpure.comosti.gov
The direct use of gallium trifluoride trihydrate as a primary precursor for the deposition of gallium oxide films is not widely reported in the reviewed scientific literature. However, the interaction between gallium, oxygen, and fluorine is relevant in related semiconductor processing. For instance, in the atomic layer etching (ALE) of Ga₂O₃, hydrogen fluoride (HF) is used to modify the surface, creating a gallium fluoride surface layer. elsevierpure.comconfer.czacs.org This fluorinated layer is subsequently removed by a metal precursor like TMG to achieve controlled, atomic-scale etching. elsevierpure.comconfer.czacs.org This process, while for material removal rather than deposition, underscores the chemical viability of forming a Ga-F bond on an oxide surface.
Table 1: Common Precursors and Methods for Ga₂O₃ Film Deposition This table is for contextual purposes and does not imply the use of Gallium Trifluoride Trihydrate.
| Deposition Method | Gallium Precursor Used | Reactant | Typical Deposition Temperature (°C) | Resulting Film Phase |
| Plasma Enhanced ALD | Trimethylgallium (TMG) | O₂ Plasma | 200 | Amorphous |
| MOCVD | Dimethylgallium isopropoxide (DMGIP) | Oxygen | 450 - 625 | Amorphous |
| Thermal Decomposition | Gallium Nitrate (Ga(NO₃)₃) | - | 250 | δ-Ga₂O₃ |
Data sourced from multiple scientific reports. osti.govconfer.czacs.org
Gallium-based nanomaterials are being explored for applications ranging from catalysis to biomedical technologies. The synthesis of these materials often relies on specific precursors to control size and morphology.
Research has shown that a "complex gallium fluoride precursor" can be effectively used to synthesize GaN nanocrystals and nanodisks. aip.orgaps.org This is achieved through a rapid thermal ammonolysis process, where the precursor is heated in an ammonia atmosphere. aip.org The morphology of the resulting nanodisks was found to be strongly dependent on the synthesis temperature. aip.org
For other gallium-based nanomaterials, different precursors are more common. For example, the synthesis of gallium oxide nanowires has been achieved through methods like the carbothermal reduction of gallium oxide or by using transition metal catalysts with evaporated gallium clusters. researchgate.net Similarly, the catalyst-free growth of GaAs nanowires often utilizes molecular beam epitaxy with a Ga source. wikipedia.org
Components in Advanced Optical Materials
The most prominent and well-documented application of gallium trifluoride in materials science is in the field of optics. Its properties make it a valuable component for creating high-performance glasses, lenses, and coatings that operate over a wide range of the electromagnetic spectrum.
Gallium(III) fluoride is a critical component in the formulation of fluorogallate glasses. osti.govgoogle.com.pg These are a class of fluoride glasses known for their broad transmission range, particularly in the infrared region, low refractive index, and good thermal stability. google.com.pg These properties make them of potential interest for applications such as passive and active optical fibers. google.com.pg
Fluorogallate glasses are typically multicomponent systems, combining GaF₃ with other metal fluorides like indium fluoride, zinc fluoride, and barium fluoride. google.com.pg The inclusion of GaF₃ is crucial for forming the glass network and determining its final properties. Research has been conducted on various binary and ternary glass systems to optimize their characteristics for specific applications.
Table 2: Examples of Fluorogallate Glass Systems
| Glass System Type | Example Components | Key Properties/Applications |
| Binary | GaF₃-SrF₂ | Glass formation, potential for optical fibers |
| Ternary | GaF₃-BaF₂-YF₃ | Stable at room temperature, higher refractive index and density compared to some standard fluoride glasses |
| Multicomponent | InF₃-GaF₃-ZnF₂-BaF₂-PbF₂ | Wide transparency range, low phonon energy, suitable for luminescent materials |
Data sourced from studies on fluoride glasses. google.com.pg
Gallium(III) fluoride is utilized in the fabrication of various optical components and as a material for thin-film coatings. google.com.pg Its anhydrous form can be used to prepare thin films by vacuum deposition. wikipedia.org A notable study by Barrière et al. focused on the preparation and characterization of gallium(III) fluoride thin films, analyzing their crystallographic state, composition, band gap, and transport properties. wikipedia.org
These GaF₃ films have applications as dielectric coatings in the semiconductor industry. google.com.pg Dielectric coatings are crucial for controlling the reflection and transmission of light in optical systems, such as lenses and mirrors. Fluoride compounds, in general, are used for optical deposition due to their favorable optical properties and stability. osti.gov The ability to deposit thin films of GaF₃ makes it a candidate material for creating anti-reflection coatings or as layers in more complex dielectric stacks for mirrors and filters.
Catalytic Properties and Applications
Exploration of Lewis Acidity and Catalytic Activity
Gallium(III) fluoride, in its anhydrous form (GaF₃), is recognized for its Lewis acidic character. A theoretical study on the Lewis acidity of gallium halides, using ammonia as a reference base, has shown that GaF₃ possesses an unoccupied reactive orbital with significant localization on the gallium center. This orbital is positioned at a lower energy level compared to the corresponding orbitals in boron and aluminum halides, suggesting a strong electron-accepting potential. nih.govresearchgate.net The Lewis acidity of gallium halides is influenced by the nature of the halogen atoms, with a trend that is opposite to that observed in boron halides. This behavior is not solely dependent on the electron-accepting strength of the gallium atom but is also understood by considering electrostatic interactions and closed-shell repulsion with the coordinating base. nih.govresearchgate.net
While direct studies on the Lewis acidity of Gallium trifluoride trihydrate are not extensively available, the presence of water molecules in the crystal structure is expected to influence its acidic properties compared to the anhydrous form. The water molecules can coordinate to the gallium center, potentially moderating its Lewis acidity.
The catalytic potential of gallium compounds is well-documented, particularly with derivatives like Gallium(III) triflate [Ga(OTf)₃]. researchgate.net This triflate derivative is a highly effective and water-tolerant Lewis acid catalyst for a variety of organic reactions, including Friedel-Crafts alkylations and acylations. researchgate.net The success of Ga(OTf)₃ highlights the inherent catalytic capability of the Ga(III) ion to act as a Lewis acid, activating substrates for nucleophilic attack or facilitating bond cleavage. wikipedia.org Although specific catalytic applications of Gallium trifluoride trihydrate are not as widely reported as its triflate counterpart, the established Lewis acidity of the Ga(III) center suggests its potential as a catalyst in various chemical transformations. researchgate.net The activation of catalysts through the use of fluoride additives has been shown to be an effective strategy in forming active metal fluoride complexes in situ for various reactions. rug.nl
Specific Catalytic Reactions (e.g., Dismutation of Dichlorodifluoromethane)
There is a lack of specific research literature detailing the use of Gallium trifluoride trihydrate as a catalyst for the dismutation of dichlorodifluoromethane (B179400) (CFC-12). However, the broader class of solid Lewis acids, particularly metal fluorides and related materials, has been investigated for the transformation of chlorofluorocarbons (CFCs). For instance, highly Lewis acidic nanoscopic aluminum chlorofluoride (ACF) has been shown to catalyze fluorine-chlorine exchange reactions in fluoromethanes and fluoroolefins. researchgate.net Furthermore, solid Lewis superacids, created by doping aluminum chlorofluoride with pentafluoroorthotellurate groups, have demonstrated the ability to catalyze dehydrofluorination reactions of fluoroalkanes at room temperature. chemistryviews.org These examples underscore the potential of strong solid Lewis acids to activate C-F and C-Cl bonds, which is a key step in the dismutation of CFCs. Given the established Lewis acidity of gallium halides, it is plausible that Gallium trifluoride trihydrate could exhibit catalytic activity in such reactions under appropriate conditions, though specific experimental data is not currently available.
General Utility in Solid-State Chemistry for Novel Material Development
Gallium trifluoride trihydrate serves as a valuable precursor in solid-state chemistry for the synthesis of advanced functional materials, particularly in the realm of optical and luminescent materials. researchgate.netnanowizard.info Its primary application in this field is as a component in the production of fluorogallate glasses. researchgate.netresearchgate.net
Fluorogallate glasses are a class of non-silicate glasses that exhibit excellent transparency in the mid-infrared region, making them suitable for applications such as optical fibers, lasers, and sensors. researchgate.netepj-conferences.org The incorporation of Gallium trifluoride into the glass matrix contributes to the formation of a stable glass network and influences the optical properties of the final material. epj-conferences.org Research into these materials involves modifying the composition with other metal fluorides to optimize properties like glass transition temperature, thermal stability, and refractive index for specific applications. epj-conferences.org
Beyond bulk glasses, Gallium trifluoride is a precursor for creating advanced functional materials with tailored properties. For instance, it can be used in the synthesis of nanostructured materials where the control of morphology and composition at the nanoscale can lead to enhanced functionalities. researchgate.netnanowizard.infoweizmann.ac.il The development of such materials is crucial for applications in optoelectronics and photonics. researchgate.net The integration of metal-organic frameworks (MOFs), which can be synthesized using various metal precursors, onto different substrates like glass surfaces is another area of active research for creating multifunctional coatings with applications in sensing and catalysis. mdpi.com The ability to create single-crystalline nanowires of organic semiconductors with controlled orientation and position opens up possibilities for their integration into monolithic devices. weizmann.ac.il
The following table provides examples of compound names mentioned in the article:
| Compound Name |
| Gallium trifluoride trihydrate |
| Gallium(III) fluoride |
| Ammonia |
| Boron halides |
| Aluminum halides |
| Gallium(III) triflate |
| Dichlorodifluoromethane |
| Aluminum chlorofluoride |
| Pentafluoroorthotellurate |
| Fluorogallate glasses |
| Metal-Organic Frameworks |
| Tris(8-hydroxyquinoline)aluminum(III) |
Here is an interactive data table summarizing the catalytic applications of related gallium compounds:
| Catalyst | Reaction Type | Substrates | Key Features |
| Gallium(III) triflate | Friedel-Crafts Alkylation/Acylation | Aromatics, Alkyl/Acyl Halides | Water-tolerant, Reusable, High Selectivity |
| Gallium(III) triflate | Strecker Reaction | Ketones, Amines, Trimethylsilyl cyanide | High yields, applicable to fluorinated analogues |
| Aluminum Chlorofluoride | F/Cl Exchange | Fluoromethanes, Fluoroolefins | Catalyzes C-F bond activation |
| Doped Aluminum Chlorofluoride | Dehydrofluorination | Fluoroalkanes | Solid Lewis superacid, Room temperature catalysis |
Conclusion and Future Research Directions
Synthesis and Characterization Advancements for Gallium Trifluoride Trihydrate
The primary synthesis route for Gallium trifluoride trihydrate involves the evaporation of a solution of anhydrous Gallium(III) fluoride (B91410) in hydrofluoric acid. wikipedia.org Another reported method is the thermal decomposition of ammonium (B1175870) hexafluorogallate. chemicalbook.com While these methods are established, future research is expected to focus on developing more controlled, efficient, and scalable synthesis processes. Advancements may include solvothermal and microwave-assisted techniques to achieve finer control over particle size, morphology, and purity, which are critical for high-performance applications.
Characterization of Gallium trifluoride trihydrate typically involves standard analytical techniques. It is identified as a white, crystalline solid that dehydrates upon heating to 140°C. webelements.com Future advancements in characterization will likely involve the use of more sophisticated techniques to probe its properties in greater detail. High-resolution solid-state Nuclear Magnetic Resonance (NMR) and advanced X-ray diffraction techniques could provide deeper insights into the local coordination environment of the gallium atoms and the role of the water molecules in the crystal lattice.
Table 1: Physical and Chemical Properties of Gallium Trifluoride Trihydrate
| Property | Value |
| Chemical Formula | GaF₃·3H₂O strem.com |
| CAS Number | 22886-66-4 webelements.comepa.gov |
| Molar Mass | 180.764 g/mol webelements.comnih.gov |
| Appearance | White crystalline solid webelements.comcymitquimica.com |
| Melting Point | 140°C (dehydrates) webelements.com |
| Oxidation State of Gallium | +3 webelements.com |
Future Directions in Structural Chemistry and Polymorphism Studies
The structural chemistry of anhydrous Gallium(III) fluoride (GaF₃) is well-documented, featuring a rhombohedral crystal system where gallium atoms are six-coordinate. wikipedia.orgmaterialsproject.org However, detailed single-crystal X-ray diffraction data for the trihydrate form is less common. It is understood that the gallium ion likely maintains a distorted octahedral coordination geometry, with fluoride ions and water molecules acting as ligands. nih.govacs.org
A significant future research direction is the comprehensive structural elucidation of Gallium trifluoride trihydrate. Determining the precise bond lengths, angles, and the intricate hydrogen-bonding network involving the water molecules is crucial for understanding its stability and reactivity. Furthermore, the possibility of polymorphism—the existence of multiple crystalline forms—in GaF₃·3H₂O remains an unexplored frontier. Investigating whether different synthetic conditions can lead to various polymorphs with distinct physical properties could unlock new functionalities and applications for this compound.
Emerging Trends in Computational and Spectroscopic Investigations
Computational chemistry is poised to play a pivotal role in understanding Gallium trifluoride trihydrate at a molecular level. researchgate.net Density Functional Theory (DFT) calculations, which have been successfully applied to related gallium fluoride complexes, can be used to model the geometric and electronic structure of GaF₃·3H₂O. nih.govacs.org Such studies can predict its thermodynamic stability, vibrational frequencies, and the electronic charge distribution, offering insights that complement experimental findings. acs.org Emerging trends include the use of high-performance computing to simulate the behavior of the material under different conditions and the application of quantum computing algorithms for highly accurate electronic structure calculations. fastercapital.com
In spectroscopy, while techniques like Infrared (IR) spectroscopy have identified the Ga-F stretching vibration, acs.org future investigations will likely employ more advanced methods. For instance, detailed analysis of ¹⁹F solid-state NMR spectra can provide valuable information about the different fluorine environments within the crystal lattice. nih.govacs.org Combining experimental spectroscopic data with computational predictions will be key to achieving a comprehensive understanding of the compound's structural dynamics.
Table 2: Spectroscopic Data for Gallium Fluoride Complexes
| Spectroscopic Technique | Observation | Compound Context |
| Infrared (IR) Spectroscopy | υ(Ga-F) stretch observed at 585 cm⁻¹ | [GaF(Bn-NODP)] acs.org |
| ¹⁹F{¹H} NMR Spectroscopy | Broad singlet at -176.1 ppm | [GaF(Bn-NODP)] nih.govacs.org |
Prospects for Novel Applications in Advanced Materials Science
The established applications for gallium fluoride compounds include the manufacturing of optical fluorogallate glasses, semiconductors like gallium nitride, and electronic components. chemicalbook.comcymitquimica.comheegermaterials.com Gallium trifluoride trihydrate, as a stable and handleable precursor, is central to these technologies. cymitquimica.com
Future prospects lie in leveraging the unique properties of GaF₃·3H₂O for novel applications in advanced materials science. Its use as a precursor for synthesizing advanced ceramics, catalysts, and phosphors is an area of growing interest. licheopto.com As a water-insoluble gallium source, it is suitable for oxygen-sensitive processes, such as specialized metal production and alloying. americanelements.com Furthermore, the potential to control its crystal structure and morphology through advanced synthesis techniques could lead to its use in creating nanoscale materials with tailored optical and electronic properties, opening doors for applications in next-generation sensors, optical devices, and energy storage materials. americanelements.comamericanelements.com Research into its role in the synthesis of ¹⁸F-labeled radiotracers for PET imaging also highlights its potential in advanced medical materials. nih.gov
Q & A
Q. What are the established synthetic routes for gallium trifluoride trihydrate (GaF₃·3H₂O), and how can purity be optimized?
Gallium trifluoride trihydrate is typically synthesized via the reaction of gallium(III) oxide (Ga₂O₃) with hydrofluoric acid (HF) under controlled conditions. Key steps include:
- Dissolving Ga₂O₃ in aqueous HF at a molar ratio of 1:6 (Ga₂O₃:HF).
- Evaporating the solution at 60–80°C to precipitate the trihydrate form.
- Purification via recrystallization in dilute HF to minimize impurities like unreacted Ga₂O₃ or residual fluorides . Critical parameters : Temperature control during evaporation (to avoid premature dehydration) and HF concentration (excess HF ensures complete reaction but requires careful neutralization for waste disposal) .
Q. Which characterization techniques are essential for confirming the structure and purity of GaF₃·3H₂O?
A combination of methods is required:
- X-ray diffraction (XRD) : To verify crystallinity and match with reference patterns (e.g., JCPDS 00-033-0520).
- Thermogravimetric analysis (TGA) : To confirm the trihydrate stoichiometry by measuring mass loss at 115–140°C (dehydration) and >140°C (HF loss) .
- FTIR spectroscopy : Peaks at ~3,400 cm⁻¹ (O–H stretching) and ~600 cm⁻¹ (Ga–F vibrations) confirm hydration and lattice structure .
- Elemental analysis : ICP-OES for Ga and F quantification (target: Ga ~38.7%, F ~31.5% by mass) .
Q. What safety protocols are critical when handling GaF₃·3H₂O in the laboratory?
- Respiratory protection : Use fume hoods to avoid inhalation of HF vapors (TLV: 2.5 mg/m³ as F) .
- Skin/eye protection : Acid-resistant gloves and goggles, as HF causes severe burns.
- Waste management : Neutralize HF residues with calcium carbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermal decomposition temperatures for GaF₃·3H₂O?
Discrepancies in dehydration onset (e.g., 100°C vs. 115°C) may arise from differences in:
- Hydration state : Adsorbed vs. lattice-bound water (TGA should be paired with dynamic vapor sorption analysis).
- Heating rate : Slower rates (1–2°C/min) improve resolution of overlapping mass-loss events . Methodological recommendation : Validate findings using in situ XRD to correlate phase changes with mass loss .
Q. What computational approaches are suitable for modeling the electronic structure of GaF₃·3H₂O?
- Density Functional Theory (DFT) : Optimize crystal structures using software like VASP or Gaussian with hybrid functionals (e.g., B3LYP) to account for Ga–F and hydrogen-bonding interactions.
- Molecular dynamics (MD) : Simulate hydration dynamics under varying temperatures (e.g., 25–150°C) to predict stability . Validation : Compare simulated IR/Raman spectra with experimental data to refine force fields .
Q. How does the hydration state of GaF₃·nH₂O influence its solubility and reactivity in aqueous systems?
- Solubility : The trihydrate form dissolves ~4.1% (w/w) in water at 25°C, while anhydrous GaF₃ is nearly insoluble. Hydration lowers lattice energy, enhancing solubility .
- Reactivity : Hydrated GaF₃ acts as a Lewis acid catalyst in fluorination reactions, whereas the anhydrous form is inert. Experimental design : Conduct kinetic studies using pH-stat titrations to compare catalytic activity across hydration states .
Q. What strategies can mitigate side reactions during GaF₃·3H₂O synthesis?
Common issues include GaF₃ hydrolysis to GaO(OH) or Ga₂O₃:
- pH control : Maintain pH < 3 using excess HF during synthesis.
- Atmosphere : Conduct reactions under nitrogen to minimize oxide formation.
- Post-synthesis stabilization : Store the product in desiccators with silica gel to prevent rehydration .
Key Methodological Recommendations
- Reproducibility : Document synthesis parameters (e.g., HF concentration, stirring rate) in detail per guidelines in .
- Data reporting : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .
- Conflict resolution : Apply PICO framework (Population, Intervention, Comparison, Outcome) to analyze contradictory data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
